N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused heterocyclic core. The structure includes a 5-oxido group, an o-tolyl substituent (ortho-methylphenyl), and a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety.
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-16-6-2-3-7-21(16)27-22(19-14-32(29)15-20(19)25-27)24-23(28)17-8-10-18(11-9-17)33(30,31)26-12-4-5-13-26/h2-3,6-11H,4-5,12-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSDJGRFKARDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis
The synthesis of the compound involves several steps, typically starting with the reaction of 3-amino derivatives with various reagents under controlled conditions. For instance, a method reported in the literature describes the use of microwave irradiation to enhance yields and reduce reaction times. The final product can be crystallized from solvents such as methanol to obtain pure samples for further analysis.
Structural Analysis
The molecular structure of this compound can be characterized by various spectroscopic techniques:
| Technique | Key Findings |
|---|---|
| IR Spectroscopy | Characteristic peaks at 1667 cm (C=O), 1621 cm (C=N) |
| NMR Spectroscopy | Signals indicating the presence of multiple functional groups and confirming the structure |
| Mass Spectrometry | Molecular ion peak at m/z = 291 confirming the molecular weight |
Antimicrobial Activity
Research has shown that thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound displayed potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been investigated in several studies. Thienopyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For instance, a series of thienopyrazole compounds were tested for their ability to mitigate inflammation caused by lipopolysaccharide (LPS) exposure in vitro .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer). The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
Case Studies
Several case studies illustrate the biological efficacy of thienopyrazoles:
- Antimicrobial Efficacy : A comparative study on a series of thienopyrazole derivatives revealed that certain modifications on the benzamide moiety significantly enhanced antibacterial activity against resistant strains .
- Anti-inflammatory Mechanism : Research involving animal models showed that administration of thienopyrazole compounds led to a marked decrease in paw edema induced by carrageenan, suggesting potent anti-inflammatory properties .
- Cancer Cell Line Studies : In vitro studies indicated that compounds structurally related to N-(5-oxido...) inhibited proliferation in various cancer cell lines with IC50 values ranging from 10 µM to 30 µM .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds related to thieno[3,4-c]pyrazole exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or protein function.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study demonstrated that it acts as an inhibitor of thymidylate synthase, an essential enzyme for DNA synthesis in cancer cells. The IC50 values for various derivatives ranged from 0.47 to 1.4 µM, indicating strong potential as a chemotherapeutic agent.
Mechanistic Insights
The biological activity of N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is attributed to its ability to form hydrogen bonds with target proteins and disrupt their function. The presence of the thieno[3,4-c]pyrazole core is crucial for its interaction with biological macromolecules.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thieno[3,4-c]pyrazole derivatives revealed that modifications to the sulfonamide group significantly enhanced antibacterial activity. The optimized compounds showed improved efficacy against resistant strains of bacteria.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines (e.g., HCT116 and MCF7) indicated that the compound effectively reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The closest analog identified is 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6), which shares the thienopyrazole core but differs in substituents .
Table 1: Structural Comparison
| Feature | Target Compound | Analog (CAS: 958587-45-6) |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole with 5-oxido group | Thieno[3,4-c]pyrazole with 5-oxo group |
| Aryl Substituent | o-Tolyl (ortho-methylphenyl) at position 2 | p-Tolyl (para-methylphenyl) at position 2 |
| Benzamide Group | 4-(pyrrolidin-1-ylsulfonyl)benzamide | 4-bromobenzamide |
| Key Functional Groups | Sulfonamide (electron-withdrawing), pyrrolidine (cyclic amine) | Bromo (electron-withdrawing), methyl (electron-donating) |
Implications of Substituent Differences
- Benzamide Functionalization : The pyrrolidine sulfonyl group may improve solubility and metabolic stability compared to the bromo substituent, which is bulkier and less polar.
- Electronic Effects : The sulfonamide group (strong electron-withdrawing) could modulate the electron density of the benzamide ring, influencing reactivity in synthetic or biological contexts .
Research Findings and Challenges
While specific pharmacological or physicochemical data for the target compound are unavailable in the provided evidence, structural inferences can be made:
- Lumping Strategy : Per , compounds with similar cores but differing substituents (e.g., o-tolyl vs. p-tolyl) might be "lumped" in computational studies to simplify reaction modeling, though their distinct properties warrant separate analysis .
- Crystallographic Characterization : Tools like SHELXL (for refinement) and WinGX (for data processing) are critical for resolving structural details, such as the conformation of the pyrrolidine sulfonyl group .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?
- Methodological Answer: The compound can be synthesized via a multi-step procedure involving condensation of key intermediates. For example, refluxing a mixture of the thieno[3,4-c]pyrazole precursor with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride in ethanol under basic conditions (e.g., triethylamine) for 2–4 hours. Purification typically involves recrystallization from a DMF-EtOH (1:1) solvent system to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer:
- 1H/13C NMR : Assign peaks based on expected chemical environments (e.g., sulfonyl protons at δ 3.0–3.5 ppm, aromatic protons from o-tolyl at δ 6.5–7.5 ppm).
- IR : Confirm sulfonyl (S=O) stretches at ~1350 cm⁻¹ and amide (C=O) at ~1650 cm⁻¹.
- X-ray crystallography : Use SHELX or WinGX for structure determination. Refinement with SHELXL ensures accurate bond lengths/angles .
Q. How can preliminary biological activity assays (e.g., cytotoxicity) be designed for this compound?
- Methodological Answer: Conduct in vitro assays using MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., cisplatin) and measure IC50 values. Ensure replicates (n ≥ 3) and statistical validation (p < 0.05) .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production, and what strategies mitigate side-product formation?
- Methodological Answer:
- Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
- Catalysis : Introduce Pd/C or TEMPO to suppress oxidation side reactions.
- Process control : Use inline FTIR or HPLC to monitor reaction progress. Adjust stoichiometry (e.g., 1.2:1 molar ratio of benzamide to pyrazole) to drive completion .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are anisotropic displacement parameters addressed?
- Methodological Answer: Twinning or disorder in crystals can complicate refinement. Use SHELXL’s TWIN/BASF commands for twinned data. For anisotropic displacement, apply constraints (e.g., ISOR) and validate with R1/wR2 convergence (<5%). ORTEP for Windows aids in visualizing thermal ellipsoids .
Q. How should contradictory data between computational docking studies and experimental enzyme inhibition results be resolved?
- Methodological Answer:
- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models.
- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding affinity (KD) or ITC (isothermal titration calorimetry) for thermodynamic profiling.
- Theoretical alignment : Link discrepancies to conformational flexibility or protonation states unaccounted for in simulations .
Q. What advanced separation techniques are suitable for isolating diastereomers or regioisomers during synthesis?
- Methodological Answer:
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA gradients.
- Membrane separation : Employ nanofiltration membranes (MWCO ~500 Da) for continuous purification.
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
